Sertaconazole (7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl] benzo[b]thiophene) [] is a synthetic broad-spectrum antifungal agent belonging to the class of imidazoles. [, ] Specifically, it is classified as a benzothiophene imidazole. [] This compound plays a crucial role in scientific research, particularly in the fields of mycology, pharmacology, and pharmaceutical sciences, serving as a valuable tool for investigating fungal growth, developing novel drug delivery systems, and understanding mechanisms of antifungal action.
Sertaconazole is classified as an imidazole derivative and belongs to the group of antifungal agents. Its molecular formula is CHClNOS. The compound was developed in Spain and has been patented under various international patents, including those in Europe and the United States . Sertaconazole is particularly noted for its dual action; it not only inhibits fungal growth but also possesses anti-inflammatory properties.
The synthesis of Sertaconazole involves several methods, primarily utilizing phase transfer catalysis and other organic synthesis techniques. One notable method involves the use of dimethylformamide as a solvent along with imidazole and sodium hydroxide. The reaction typically occurs at elevated temperatures (110-115 °C) over several hours .
This method has been noted for its simplicity and high yield, making it suitable for industrial production.
Sertaconazole's molecular structure features a complex arrangement that includes a thiophene ring fused with a chlorinated benzene moiety. The presence of an imidazole ring contributes to its antifungal activity.
Sertaconazole can undergo various chemical reactions typical for imidazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions.
Sertaconazole exerts its antifungal effects primarily through two mechanisms:
These mechanisms contribute to its effectiveness against a wide range of fungal pathogens.
Sertaconazole possesses distinct physical and chemical properties that influence its formulation and efficacy:
These properties are critical when developing formulations for topical or systemic administration.
Sertaconazole is primarily used in dermatology for treating superficial fungal infections such as:
Additionally, research into novel delivery systems such as microsponges has shown promise in enhancing the drug's efficacy and reducing side effects through controlled release formulations .
Sertaconazole nitrate emerged as a significant advancement in the azole antifungal class during the late 20th century. Developed following the introduction of early imidazoles (e.g., clotrimazole, miconazole), sertaconazole was structurally optimized to enhance its antifungal efficacy and pharmacokinetic profile. The drug received FDA approval in the United States under the brand name Ertaczo® (2% cream) specifically for treating interdigital tinea pedis (athlete's foot) caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes [4] [8]. Globally, it is marketed under various trade names (Zalain, Dermofix) and formulations, including vaginal suppositories for vulvovaginal candidiasis and creams for diverse cutaneous mycoses [1] [2]. Its clinical adoption was driven by demonstrated efficacy in randomized, double-blind, multicenter trials (n=127-383) where it achieved significantly higher mycological cure rates compared to placebo and older azoles like miconazole for tinea pedis [1] [5]. Adoption was further bolstered by its favorable safety profile and unique dual mechanism of action.
Table 1: Key Chemical Identifiers of Sertaconazole
Property | Value | |
---|---|---|
IUPAC Name | (RS)-1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole | |
CAS Number (Free Base) | 99592-32-2 | |
CAS Number (Nitrate Salt) | 99592-39-9 | |
Molecular Formula | C₂₀H₁₅Cl₃N₂OS (Free Base) | |
Molecular Weight | 437.76 g/mol (Free Base) | |
Structural Features | Benzothiophene ring, Imidazole ring, Dichlorophenyl moiety | |
Salt Formulation | Sertaconazole nitrate (C₂₀H₁₅Cl₃N₂OS·HNO₃; MW 500.78) | [1] [4] [10] |
Sertaconazole belongs to the benzothiophene subclass of imidazole antifungals. Its core structure comprises:
A defining feature is the chiral center at the carbon linking the dichlorophenyl and imidazole groups. The clinically used drug is a racemic mixture (equal parts R and S enantiomers) [1] [8]. The benzothiophene ring significantly enhances its lipophilicity compared to older azoles, promoting deep penetration into the stratum corneum and creating a sustained reservoir effect [5]. Key impurities monitored during synthesis include (1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Impurity A) and 3-(bromomethyl)-7-chloro-1-benzothiophene (Impurity B) [10].
Sertaconazole occupies a distinct niche due to:
Table 2: Spectrum of Antifungal Activity of Sertaconazole
Organism Group | Key Pathogens | MIC Range (μg/mL) | Primary Clinical Indications | |
---|---|---|---|---|
Dermatophytes | Trichophyton rubrum, T. mentagrophytes | 0.03 - 1.0 | Tinea pedis, Tinea corporis | |
Candida spp. | C. albicans, C. parapsilosis, C. glabrata | 0.5 - 8.0 | Cutaneous candidiasis, Vulvovaginal candidiasis | |
Other Yeasts | Malassezia furfur, Cryptococcus neoformans | 0.12 - 4.0 | Pityriasis versicolor, Seborrheic dermatitis | |
Filamentous Fungi | Aspergillus fumigatus, Scopulariopsis brevicaulis | 1.0 - 16.0 | Off-label for resistant molds | [1] [2] [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7